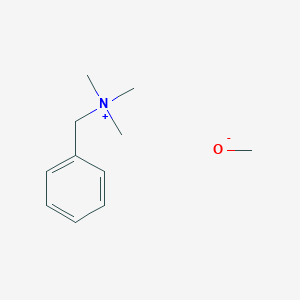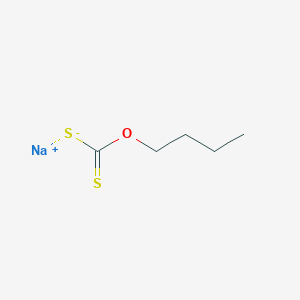
4-Bromo-6-chloro-2-(trifluoromethyl)quinoline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound 4-Bromo-6-chloro-2-(trifluoromethyl)quinoline is a halogenated quinoline with potential applications in pharmaceutical chemistry due to its structural similarity to various biologically active quinolines. Quinolines are heterocyclic aromatic compounds with a wide range of applications in medicinal chemistry, often serving as key intermediates in the synthesis of pharmaceutical agents.
Synthesis Analysis
The synthesis of halogenated quinolines can be complex, involving multiple steps and various chemical reactions. For instance, a base-mediated reaction of ortho-nitroaryl chlorides and fluorides with nitroalkanes followed by an oxidative Nef reaction can provide aryl ketones, which can then be converted to chloro-trifluoromethylquinolines, as demonstrated in the synthesis of an intermediate for the antihypertensive agent losulazine . Additionally, starting from 3-(trifluoromethyl)quinoxalin-2(1H)-one, a range of 2-substituted 3-(trifluoromethyl)quinoxalines, including bromo and chloro derivatives, can be obtained, indicating a method for introducing halogen atoms into the quinoline structure .
Molecular Structure Analysis
The molecular structure of halogenated quinolines is characterized by the presence of a quinoline core with halogen atoms and other substituents attached to it. For example, the crystal structure of a related compound, 7,7-dimethyl-2-(4-bromophenyl)-4-phenyl-5-oxo-1,4,5,6,7,8-hexahydro-6H-quinoline, reveals a six-membered ring adopting a half-chair conformation with intermolecular hydrogen bonds present in the molecule . This suggests that halogenated quinolines can exhibit diverse conformations and intermolecular interactions, which are important for their chemical reactivity and potential biological activity.
Chemical Reactions Analysis
Halogenated quinolines participate in various chemical reactions due to the reactivity of the halogen atoms. The presence of bromo and chloro substituents can facilitate further functionalization through nucleophilic substitution reactions or serve as leaving groups in coupling reactions. The synthesis of new quinoline derivatives often involves the introduction of additional functional groups that can modify the chemical and biological properties of the compound .
Physical and Chemical Properties Analysis
The physical and chemical properties of 4-Bromo-6-chloro-2-(trifluoromethyl)quinoline would be influenced by the presence of halogen atoms and the trifluoromethyl group. These substituents can affect the compound's boiling point, melting point, solubility, and stability. The electron-withdrawing nature of the trifluoromethyl group, in particular, can impact the acidity of adjacent hydrogen atoms and the overall electron distribution within the molecule, potentially affecting its reactivity and interactions with biological targets .
Wissenschaftliche Forschungsanwendungen
Antimicrobial and Antimalarial Agents
4-Bromo-6-chloro-2-(trifluoromethyl)quinoline derivatives have been synthesized and evaluated for their antimicrobial and antimalarial activities. One study highlights the design and synthesis of new quinoline-based 1,2,3-triazoles as antimicrobial and antimalarial agents, demonstrating the compound's role in the development of potential therapeutic agents (Parthasaradhi et al., 2015).
Chemical Synthesis and Modification
The compound is also pivotal in chemical synthesis, where it undergoes various transformations. For instance, it has been used in the synthesis of 4-(trifluoromethyl)quinoline derivatives through carefully controlled conditions, illustrating its versatility in organic synthesis (Lefebvre et al., 2003). Another study emphasizes its conversion into 4-trifluoromethyl-3-quinolinecarboxylic acids, showcasing the compound's utility in the elaboration of trifluoromethylated quinolines (Marull & Schlosser, 2003).
Relay Propagation of Crowding
Research on 4-Bromo-6-chloro-2-(trifluoromethyl)quinoline has also delved into its steric effects, such as the investigation into the relay propagation of crowding and the trifluoromethyl group's role as both an emitter and transmitter of steric pressure, which has implications for understanding molecular interactions and designing molecules with specific spatial requirements (Schlosser et al., 2006).
Biomolecular Binding Properties
The synthesis of new 2-(aryl/heteroaryl)-6-(morpholin-4-yl/pyrrolidin-1-yl)-(4-trifluoromethyl)quinolines and their photophysics and biomolecular binding properties have been reported. This highlights the compound's role in the development of molecules with specific interactions with biological targets, offering insights into designing drugs with targeted biological activities (Bonacorso et al., 2018).
Antitumor Activities
Additionally, 4-Bromo-6-chloro-2-(trifluoromethyl)quinoline derivatives have been synthesized and evaluated for their antitumor activities, demonstrating the potential for the development of new cancer therapies (El-Agrody et al., 2012).
Safety and Hazards
The safety data sheet for 4-Bromo-6-chloro-2-(trifluoromethyl)quinoline indicates that it is classified as Acute Tox. 3 Oral - Aquatic Chronic 4 . Precautionary measures include avoiding dust formation, breathing mist, gas or vapours, and contact with skin and eyes .
Relevant Papers The relevant papers for 4-Bromo-6-chloro-2-(trifluoromethyl)quinoline can be found at Sigma-Aldrich .
Wirkmechanismus
Target of Action
It’s known that quinoline derivatives often interact with various enzymes and receptors in the body, influencing numerous biochemical processes .
Mode of Action
Quinoline compounds are known to interact with their targets through various mechanisms, including hydrogen bonding and van der Waals interactions . The presence of the trifluoromethyl group could potentially enhance the compound’s reactivity .
Biochemical Pathways
Quinoline derivatives are generally involved in a wide range of biochemical pathways due to their diverse biological activities .
Pharmacokinetics
The trifluoromethyl group could potentially influence these properties by affecting the compound’s lipophilicity and metabolic stability .
Result of Action
Quinoline derivatives are known to exhibit a wide range of biological activities, including antimicrobial, antimalarial, and anticancer effects .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 4-Bromo-6-chloro-2-(trifluoromethyl)quinoline . These factors can include pH, temperature, and the presence of other substances that can interact with the compound .
Eigenschaften
IUPAC Name |
4-bromo-6-chloro-2-(trifluoromethyl)quinoline |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H4BrClF3N/c11-7-4-9(10(13,14)15)16-8-2-1-5(12)3-6(7)8/h1-4H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XBWOMWBSPFAUEL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1Cl)C(=CC(=N2)C(F)(F)F)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H4BrClF3N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20615776 |
Source


|
| Record name | 4-Bromo-6-chloro-2-(trifluoromethyl)quinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20615776 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
310.50 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Bromo-6-chloro-2-(trifluoromethyl)quinoline | |
CAS RN |
18706-32-6 |
Source


|
| Record name | 4-Bromo-6-chloro-2-(trifluoromethyl)quinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20615776 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![2-hydroxy-5,6-dimethoxy-3-[(E)-3,7,11,15-tetramethylhexadec-2-enyl]cyclohexa-2,5-diene-1,4-dione](/img/structure/B91615.png)








